molecular formula C22H16ClFN2O2S B2937897 N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-amine CAS No. 895641-90-4

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-amine

Cat. No. B2937897
CAS RN: 895641-90-4
M. Wt: 426.89
InChI Key: PKVYTHAZXYVRAO-UHFFFAOYSA-N
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Description

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-amine is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinoline class of compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis Techniques and Chemical Applications

  • Electrophilic Amination Techniques : A study demonstrated the use of O-sulfonyloximes as amination reagents for the electrophilic amination of Grignard reagents, leading to the synthesis of primary amines and various cyclic imines. This methodology could be relevant for the synthesis of N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-amine, given its amino and sulfonamide functional groups (Narasaka, 2003).

  • Cascade Synthesis of 3-Arylsulfonylquinolines : A novel synthesis route for 3-arylsulfonylquinoline derivatives was developed using tert-butyl hydroperoxide mediated cycloaddition. This process, which involves the formation of a C-S bond and quinoline ring, could be of interest for synthesizing derivatives of the target compound without the use of metals (Zhang et al., 2016).

Pharmacological Applications

  • Antimalarial Activity : Benzene and isoquinoline sulfonamide derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. These compounds, which include structural elements similar to N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-amine, showed activity with MIC values in the range of 2-50 µg/mL (Parai et al., 2008).

  • Antibacterial Properties : Research on 8-nitrofluoroquinolone derivatives, which share the fluoroquinolone core with the target compound, revealed interesting antibacterial properties against gram-positive and gram-negative bacteria. This indicates potential applications of N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-amine in developing new antibacterial agents (Al-Hiari et al., 2007).

properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O2S/c23-16-6-9-18(10-7-16)29(27,28)21-14-25-20-11-8-17(24)12-19(20)22(21)26-13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVYTHAZXYVRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-amine

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